1-(2,4,5-Trichlorphenyl)ethanol

Übersicht

Beschreibung

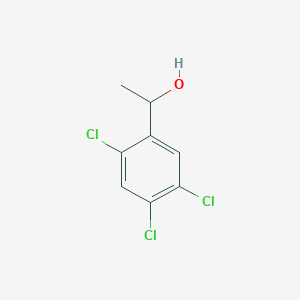

1-(2,4,5-Trichlorophenyl)ethanol is an organic compound with the molecular formula C8H7Cl3O and a molecular weight of 225.50 g/mol It is characterized by the presence of three chlorine atoms attached to a phenyl ring and an ethanol group

Wissenschaftliche Forschungsanwendungen

1-(2,4,5-Trichlorophenyl)ethanol has several applications in scientific research:

Wirkmechanismus

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2,4,5-Trichlorophenyl)ethanol . These factors could include pH, temperature, presence of other molecules, and cellular environment.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 1-(2,4,5-Trichlorophenyl)ethanol are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various types of chemical bonds and forces .

Cellular Effects

It is possible that this compound could influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and causing changes in gene expression .

Temporal Effects in Laboratory Settings

It is possible that the effects of this compound could change over time, depending on its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is possible that the effects of this compound could vary with different dosages, including any threshold effects, toxic effects, or adverse effects at high doses .

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors, and could affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound could interact with various transporters or binding proteins, and could affect its localization or accumulation .

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Vorbereitungsmethoden

The synthesis of 1-(2,4,5-Trichlorophenyl)ethanol typically involves the reaction of 2,4,5-trichlorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,4,5-trichlorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as ethanol . The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of 1-(2,4,5-Trichlorophenyl)ethanol.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.

Analyse Chemischer Reaktionen

Vergleich Mit ähnlichen Verbindungen

1-(2,4,5-Trichlorophenyl)ethanol can be compared with other similar compounds, such as:

1-(2,4,6-Trichlorophenyl)ethanol: This compound has a similar structure but with the chlorine atoms in different positions on the phenyl ring.

1-(2,3,5-Trichlorophenyl)ethanol:

The uniqueness of 1-(2,4,5-Trichlorophenyl)ethanol lies in its specific arrangement of chlorine atoms, which can influence its chemical behavior and interactions with other molecules .

Biologische Aktivität

1-(2,4,5-Trichlorophenyl)ethanol, also known by its CAS number 14299-54-8, is a chlorinated aromatic compound that has garnered attention for its biological activity and potential implications in toxicology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

1-(2,4,5-Trichlorophenyl)ethanol is characterized by the presence of three chlorine atoms attached to a phenolic structure. Its molecular formula is C8H7Cl3O, and it exhibits properties typical of chlorinated phenols, such as lipophilicity and potential bioaccumulation in biological systems.

Mechanisms of Biological Activity

The biological activity of 1-(2,4,5-Trichlorophenyl)ethanol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to act as an enzyme inhibitor by binding to active sites of various enzymes, potentially disrupting metabolic pathways. This mechanism is significant in understanding its toxicological effects and potential therapeutic applications.

- Cholinesterase Inhibition : Studies have indicated that 1-(2,4,5-Trichlorophenyl)ethanol can inhibit cholinesterase activity. This inhibition can lead to an accumulation of acetylcholine at synapses, resulting in neurotoxic effects. Research has documented significant cholinesterase depression in animal models exposed to this compound .

Acute Toxicity Studies

Acute toxicity studies have demonstrated varying effects based on dosage and exposure routes. For instance:

- Oral Administration : In studies involving rats fed with varying concentrations of 1-(2,4,5-Trichlorophenyl)ethanol, significant cholinesterase inhibition was observed at doses as low as 10 ppm. Higher doses resulted in more pronounced effects, including weight loss and organ damage .

- Inhalation Studies : Inhalation exposure has shown similar patterns of toxicity. For example, groups exposed to air concentrations of the compound exhibited significant cholinesterase depression after repeated exposures .

Chronic Toxicity Studies

Chronic exposure studies have revealed long-term health effects:

- Reproductive Toxicity : In multi-generational studies involving rats, exposure to this compound at specific concentrations resulted in normal reproductive performance but affected pup growth and survival rates at higher doses .

- Organ Toxicity : Chronic exposure has been linked to liver and kidney damage. Histopathological examinations indicated dilated kidney tubules and liver hypertrophy in animals subjected to prolonged exposure .

Summary of Toxicity Findings

| Study Type | Dose (ppm) | Observed Effects |

|---|---|---|

| Acute Oral Toxicity | 10 | Cholinesterase inhibition |

| Acute Oral Toxicity | 30 | Weight loss, organ damage |

| Chronic Exposure | 10 | Normal reproductive performance |

| Chronic Exposure | 30 | Reduced pup growth |

| Inhalation Exposure | 0.033 mg/l | Significant cholinesterase depression |

Case Study 1: Cholinesterase Depression

In a notable study by Kimmerle (1968), hens exposed to air concentrations of 0.033 mg/l showed a cholinesterase depression of up to 76.7% after four weeks. This study highlights the neurotoxic potential of 1-(2,4,5-Trichlorophenyl)ethanol through inhalation exposure.

Case Study 2: Reproductive Effects in Rats

Research conducted by Root et al. (1969) examined the reproductive effects of chronic dietary exposure to this compound in rats over three generations. While parental animals showed no adverse effects at lower doses, significant growth depression was noted in pups at higher concentrations (30 ppm), indicating potential long-term reproductive toxicity.

Eigenschaften

IUPAC Name |

1-(2,4,5-trichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTWWYRPCFIOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864491 | |

| Record name | 1-(2,4,5-Trichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14299-54-8 | |

| Record name | 2,4,5-Trichlorophenylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014299548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-TRICHLORO-.ALPHA.-METHYLBENZENEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0KK5EVM9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.